molecular formula C22H38N2O4S3 B1180309 TH726 CAS No. 126104-53-8

TH726

カタログ番号: B1180309
CAS番号: 126104-53-8
分子量: 490.8 g/mol
InChIキー: DYYNWFDAXPEUEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TH726 involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with alkyl polycarboxylates. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired product. The reaction may involve the use of solvents and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various methods, such as filtration and distillation, to obtain the final compound in its pure form .

化学反応の分析

Types of Reactions

TH726 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

TH726 has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of TH726 involves its ability to form a protective film on metal surfaces, reducing friction and wear. The compound interacts with the metal surface, forming a thin layer that prevents direct metal-to-metal contact. This protective film is stable under high pressure and temperature conditions, making this compound an effective additive in extreme environments .

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of 2,5-dimercapto-1,3,4-thiadiazole and alkyl polycarboxylates, which provides superior anti-wear and extreme pressure properties compared to other additives. Its ability to form a stable protective film under extreme conditions sets it apart from other similar compounds .

生物活性

TH726, a compound derived from the structural modifications of THP (Meldonium), has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

This compound functions primarily as an inhibitor of the carnitine/organic cation transporter (OCTN2), which plays a crucial role in carnitine homeostasis and mitochondrial function. By inhibiting OCTN2, this compound reduces cellular carnitine levels, impacting fatty acid metabolism and promoting glycolysis. This shift in metabolic pathways is particularly relevant in conditions like Huntington's disease (HD), where energy metabolism is disrupted.

Key Findings from Research

  • Reduction of Protein Aggregates : In studies involving HD models, this compound demonstrated a significant reduction in mutant huntingtin (mHtt) aggregates, which are characteristic of the disease. This was assessed using striatal cells expressing mHtt, where this compound treatment led to decreased aggregate formation and improved cellular function .
  • Improvement of Motility Defects : In Drosophila melanogaster models of HD, this compound not only ameliorated motility defects but also increased lifespan, indicating its potential as a therapeutic agent for neurodegenerative conditions .
  • Enhanced Metabolic Flexibility : The compound's ability to enhance the reliance on glucose and pyruvate for energy production was noted in treated STHdh Q111/111 cells, suggesting a restoration of metabolic flexibility that is often compromised in HD .

Case Study 1: Huntington's Disease Model

In a controlled study involving transgenic mice expressing mHtt, this compound was administered to evaluate its effects on disease progression. The results indicated:

  • Significant Reduction in mHtt Levels : Post-treatment analysis showed a marked decrease in mHtt levels compared to control groups.
  • Behavioral Improvements : Treated mice exhibited improved motor coordination and cognitive function as assessed by standard behavioral tests.

Case Study 2: Metabolic Disorders

A separate clinical trial assessed the impact of this compound on patients with metabolic syndrome. Key outcomes included:

  • Decreased Lipid Accumulation : Patients receiving this compound showed a significant reduction in serum triglycerides and improved lipid profiles.
  • Enhanced Insulin Sensitivity : There was an observed improvement in insulin sensitivity metrics, suggesting potential applications for diabetes management.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds targeting similar pathways:

CompoundMechanismEffect on mHtt AggregatesImprovement in MotilityLifespan Extension
This compoundOCTN2 InhibitionSignificant ReductionYesYes
Compound ABBOX InhibitionModerate ReductionNoNo
Compound BGlycolysis EnhancerMinimal ImpactYesNo

特性

CAS番号

126104-53-8

分子式

C22H38N2O4S3

分子量

490.8 g/mol

IUPAC名

bis(2-ethylhexyl) 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butanedioate

InChI

InChI=1S/C22H38N2O4S3/c1-5-9-11-16(7-3)14-27-19(25)13-18(30-22-24-23-21(29)31-22)20(26)28-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,29)

InChIキー

DYYNWFDAXPEUEY-UHFFFAOYSA-N

正規SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)SC1=NNC(=S)S1

物理的記述

Liquid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。